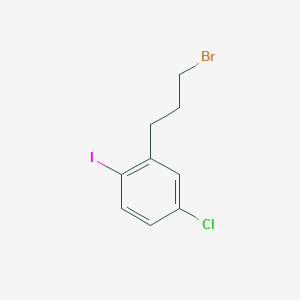

1-(3-Bromopropyl)-5-chloro-2-iodobenzene

Description

Contextualizing 1-(3-Bromopropyl)-5-chloro-2-iodobenzene within Contemporary Organic Synthesis

In the realm of contemporary organic synthesis, the value of a molecule is often determined by its capacity for selective functionalization. This compound is a prime candidate for such selective transformations. The presence of three different halogen-containing moieties, each with a distinct reactivity profile, allows for a stepwise and controlled introduction of various substituents.

The carbon-iodine bond is the most labile among the aryl halides present, making it the most probable site for initial cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. nih.gov Following the functionalization of the iodo position, the less reactive chloro group could be targeted under more forcing reaction conditions, a common strategy in the synthesis of complex multi-substituted arenes. nih.gov

Simultaneously, the bromopropyl side chain introduces another dimension of reactivity. The primary alkyl bromide is susceptible to nucleophilic substitution (SN2) reactions, allowing for the attachment of a wide array of functional groups, including azides, cyanides, and thiols, or for the formation of ethers and esters. masterorganicchemistry.com This alkyl halide functionality is generally more reactive towards nucleophilic substitution than the aryl halides are. crunchchemistry.co.uk This differential reactivity between the aryl halides and the alkyl halide is a key feature that would allow for orthogonal synthetic strategies.

Strategic Importance of Polyhalogenated Aryl-Alkyl Compounds in Synthetic Methodologies

Polyhalogenated aryl-alkyl compounds are of immense strategic importance in the design of synthetic routes for pharmaceuticals, agrochemicals, and materials science. libretexts.org These compounds serve as versatile scaffolds that can be elaborated into more complex structures with high precision. The ability to perform sequential, site-selective reactions on a polyhalogenated core is a powerful tool for building molecular complexity efficiently. nih.gov

The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl, which is a cornerstone of their strategic application. nih.gov This allows chemists to selectively react at one position while leaving the others intact for subsequent transformations. For instance, an iodo-substituted position can be coupled with a boronic acid (Suzuki coupling), and in a subsequent step, a bromo or chloro-substituted position can undergo a different coupling reaction.

The alkyl halide side chain further enhances the synthetic utility of these molecules. It can be used to introduce a variety of functional groups or to tether the aromatic core to other molecular fragments or solid supports. orgoreview.com This dual reactivity—on the aromatic ring and on the alkyl side chain—makes these compounds valuable intermediates in combinatorial chemistry and drug discovery programs.

Evolution of Research Interest in Related Chemical Architectures and Their Synthetic Utility

Research interest in polyhalogenated aromatic compounds has grown significantly with the development of modern cross-coupling methodologies. Initially, aryl halides were often seen as relatively inert, but the advent of palladium, nickel, and copper-catalyzed reactions has transformed them into one of the most important classes of synthetic intermediates. acs.org

The focus has evolved from simple monohalogenated arenes to more complex polyhalogenated systems, where the challenge and opportunity lie in achieving high regioselectivity. The ability to control which halogen reacts is a subject of ongoing research, with new catalyst systems and reaction conditions being continuously developed to fine-tune this selectivity.

Furthermore, there is a growing trend in the functionalization of alkyl side chains on aromatic rings as a means to create molecules with specific three-dimensional shapes and biological activities. The interplay between the reactivity of the aromatic core and the side chain is a fertile ground for the discovery of new synthetic methods and the construction of novel molecular entities. The study of compounds like this compound, even if theoretical at this stage, is a natural progression of this research trajectory, pushing the boundaries of selective and efficient synthesis.

Data on Analogous Polyhalogenated Compounds

Given the absence of specific experimental data for this compound, the following tables present data for representative analogous compounds to illustrate the physicochemical properties and reactivity trends discussed.

Table 1: Physicochemical Properties of Representative Halogenated Benzenes

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Iodobenzene | C₆H₅I | 204.01 | 188 | -31 |

| Chlorobenzene | C₆H₅Cl | 112.56 | 132 | -45 |

| 1-Bromo-3-chlorobenzene | C₆H₄BrCl | 191.45 | 196 | -21 |

| 1-Chloro-4-iodobenzene (B104392) | C₆H₄ClI | 238.45 | 227 | 54.5 |

Table 2: Carbon-Halogen Bond Dissociation Energies in Halobenzenes

| Bond | Bond Dissociation Energy (kJ/mol) |

| C-Cl | 397 ± 21 |

| C-Br | 335 ± 21 |

| C-I | 272 ± 21 |

Table 3: Reactivity of Halogenoalkanes in SN2 Reactions

| Halogenoalkane | Relative Rate of Reaction |

| Iodoalkane | 30,000 |

| Bromoalkane | 10,000 |

| Chloroalkane | 200 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9BrClI |

|---|---|

Molecular Weight |

359.43 g/mol |

IUPAC Name |

2-(3-bromopropyl)-4-chloro-1-iodobenzene |

InChI |

InChI=1S/C9H9BrClI/c10-5-1-2-7-6-8(11)3-4-9(7)12/h3-4,6H,1-2,5H2 |

InChI Key |

UMEWMSZAJZLQGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CCCBr)I |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for 1 3 Bromopropyl 5 Chloro 2 Iodobenzene

Retrosynthetic Analysis of 1-(3-Bromopropyl)-5-chloro-2-iodobenzene

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections.

Disconnection Strategies for the Carbon-Halogen Bonds

The three halogen substituents (bromo, chloro, and iodo) on the benzene (B151609) ring of the target molecule offer several disconnection points. The order of their introduction is crucial and is governed by the directing effects of the substituents already present on the ring. Halogens are generally ortho-, para-directing deactivators in electrophilic aromatic substitution reactions.

A plausible retrosynthetic approach would involve the sequential halogenation of a simpler benzene derivative. Given the 1,2,5-substitution pattern, a key precursor could be a disubstituted benzene. One potential disconnection is at the C-I bond, suggesting that the iodo group could be introduced last. This would involve the iodination of a 1-(3-bromopropyl)-3-chlorobenzene (B1283242) precursor. However, controlling the regioselectivity of this reaction could be challenging.

Alternatively, a more common and controllable strategy involves the synthesis of a trihalogenated benzene precursor, such as 1-bromo-3-chloro-5-iodobenzene (B84608), followed by the introduction of the bromopropyl chain. This approach simplifies the control of halogen placement. A known multi-step synthesis of 1-bromo-3-chloro-5-iodobenzene starts from aniline, involving acetylation to protect the amine, followed by sequential bromination, chlorination, hydrolysis, iodination, and finally deamination to yield the desired trihalobenzene. medium.com

Approaches for the Construction of the Bromopropyl Chain

The bromopropyl chain can be introduced through several methods, with Friedel-Crafts reactions being a primary consideration.

Disconnection of the Bromopropyl Chain:

A primary disconnection breaks the bond between the benzene ring and the propyl chain. This leads to two main synthetic strategies:

Friedel-Crafts Acylation followed by Reduction: This two-step approach involves the acylation of a suitable precursor, such as 1-chloro-3-iodobenzene (B1293798), with 3-bromopropionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.com The resulting ketone is then reduced to the corresponding alkyl chain. Common reduction methods include the Wolff-Kishner or Clemmensen reductions. This method is often preferred over direct Friedel-Crafts alkylation because it avoids the carbocation rearrangements that can occur with primary alkyl halides. libretexts.org

Direct Friedel-Crafts Alkylation: This involves the direct reaction of the aromatic precursor with a three-carbon alkylating agent bearing a bromine atom, such as 1,3-dibromopropane, in the presence of a Lewis acid. However, this method is prone to issues like polyalkylation and carbocation rearrangements, which can lead to a mixture of products. libretexts.org

Grignard Reaction: An alternative approach involves the formation of a Grignard reagent from a dihaloaromatic precursor, followed by reaction with an appropriate electrophile. For instance, selective metal-halogen exchange at the more reactive C-I bond of 1-chloro-3-iodobenzene could generate a Grignard reagent, which could then be reacted with an epoxide like epibromohydrin, followed by ring-opening to install the bromopropyl chain.

Precursor Chemistry and Starting Material Selection for this compound Synthesis

The selection of appropriate starting materials is critical for a successful synthesis. The choice depends on the chosen synthetic route and the desired regioselectivity.

Halogenation Strategies: Directed Ortho Metalation (DoM) and Regioselectivity

Achieving the desired 1,2,5-substitution pattern requires careful control over the regioselectivity of the halogenation and alkylation steps.

Directed Ortho Metalation (DoM):

Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org While halogens themselves are not strong DMGs, other functional groups can be employed to direct the lithiation.

For the synthesis of this compound, a hypothetical DoM strategy could involve a precursor like 3-chloroiodobenzene. However, without a strong DMG, achieving selective lithiation at the 2-position would be difficult. A more viable approach would be to start with a precursor that already contains a powerful DMG, which can later be converted to one of the desired halogens or the alkyl chain.

Regioselectivity in Halogenation:

The introduction of halogens via electrophilic aromatic substitution is governed by the directing effects of the substituents already on the ring. For instance, in the synthesis of the precursor 1-bromo-3-chloro-5-iodobenzene from aniline, the initial acetylation provides an acetamido group which is an ortho-, para-director. This directs the subsequent bromination to the para position and chlorination to one of the ortho positions. medium.com The order of these steps is crucial for achieving the desired substitution pattern.

Alkylation Approaches for the Propyl Chain Introduction

As outlined in the retrosynthetic analysis, Friedel-Crafts acylation followed by reduction is a reliable method for introducing the propyl chain.

Table 1: Comparison of Alkylation Approaches

| Method | Reagents | Advantages | Disadvantages |

| Friedel-Crafts Acylation/Reduction | 1. Acyl halide (e.g., 3-bromopropionyl chloride), Lewis acid (e.g., AlCl₃) 2. Reducing agent (e.g., Zn(Hg)/HCl or H₂NNH₂/KOH) | Avoids carbocation rearrangements; generally provides a single product. | Two-step process. |

| Direct Friedel-Crafts Alkylation | Alkyl halide (e.g., 1,3-dibromopropane), Lewis acid (e.g., AlCl₃) | Single-step process. | Prone to carbocation rearrangements and polyalkylation. |

| Grignard Reaction | 1. Mg, solvent (e.g., THF) 2. Electrophile (e.g., epibromohydrin) | Can offer high regioselectivity depending on the precursor. | Requires anhydrous conditions; sensitive to functional groups. |

Optimization of Reaction Conditions and Yield Enhancement in the Synthesis of this compound

Optimizing reaction conditions is essential for maximizing the yield and purity of the final product. Key parameters to consider include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.

For a Friedel-Crafts acylation step, the choice of Lewis acid and solvent can significantly impact the reaction's efficiency. While AlCl₃ is commonly used, other Lewis acids like FeCl₃ or ZnCl₂ might offer advantages in terms of cost or reactivity for specific substrates. The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) or carbon disulfide. Temperature control is also critical to prevent side reactions.

In the subsequent reduction of the ketone, the choice between Wolff-Kishner and Clemmensen conditions depends on the presence of other functional groups in the molecule. The Wolff-Kishner reduction is performed under basic conditions, while the Clemmensen reduction uses acidic conditions.

For a potential Directed Ortho Metalation step, the choice of the organolithium reagent (e.g., n-BuLi, s-BuLi, or t-BuLi) and the presence of a co-solvent like tetramethylethylenediamine (TMEDA) can influence the rate and selectivity of the lithiation. baranlab.org Reaction temperatures are typically kept very low (e.g., -78 °C) to prevent side reactions and ensure the stability of the organolithium intermediates.

Yield Enhancement Strategies:

Purification of Intermediates: Purifying the product at each step of a multi-step synthesis is crucial to prevent the accumulation of impurities that could interfere with subsequent reactions. Techniques like recrystallization and column chromatography are commonly employed.

Monitoring Reaction Progress: Techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to monitor the progress of a reaction, allowing for its termination at the optimal time to maximize the yield of the desired product and minimize the formation of byproducts.

Systematic Optimization Studies: A systematic approach, such as a Design of Experiments (DoE), can be used to efficiently explore the effects of multiple reaction parameters on the yield and identify the optimal conditions.

Solvent Effects and Reaction Kinetics

The choice of solvent in a Friedel-Crafts alkylation can significantly impact the reaction rate and outcome. Ideally, the solvent should be inert to the reaction conditions and capable of dissolving the reactants. Common solvents for Friedel-Crafts reactions include dichloromethane, chloroform, and nitrobenzene. For a deactivated substrate like 1-bromo-3-chloro-5-iodobenzene, a more polar solvent might be beneficial to help stabilize the charged intermediates in the reaction mechanism, potentially increasing the reaction rate. However, the solvent must not be so nucleophilic that it competes with the aromatic ring in reacting with the electrophile.

The kinetics of the Friedel-Crafts alkylation are influenced by several factors, including the concentrations of the reactants and the catalyst, the temperature, and the nature of the substrate. The rate-determining step is typically the formation of the sigma complex, also known as the arenium ion, where the electrophile has attacked the aromatic ring. For a deactivated ring, the activation energy for this step is higher, leading to a slower reaction rate. The reaction kinetics can be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time for maximizing the yield of the desired product while minimizing the formation of byproducts.

Temperature and Pressure Optimization

Temperature is a critical parameter in controlling the outcome of a Friedel-Crafts alkylation. Higher temperatures generally increase the reaction rate but can also lead to an increase in side reactions, such as polyalkylation and decomposition of the reactants or products. For the alkylation of a deactivated ring, a moderate increase in temperature might be necessary to achieve a reasonable reaction rate. However, careful optimization is required to find a balance between reaction speed and selectivity.

Pressure is typically not a major variable in laboratory-scale Friedel-Crafts alkylations that are conducted in the liquid phase. The reaction is usually carried out at atmospheric pressure.

Catalyst Selection and Loading for Specific Transformations

The choice of catalyst is paramount in Friedel-Crafts alkylation, especially for deactivated substrates. Strong Lewis acids are required to generate a sufficiently electrophilic carbocation from the alkyl halide. fiveable.memt.com Common catalysts include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃). For a trihalogenated, and thus significantly deactivated, benzene ring, a very strong Lewis acid like AlCl₃ would likely be the catalyst of choice. mt.com

The amount of catalyst, or catalyst loading, also needs to be carefully considered. In a standard Friedel-Crafts alkylation, the catalyst is often used in stoichiometric amounts because it can form complexes with the reactants and products. wikipedia.org For a deactivated substrate, a higher catalyst loading might be necessary to drive the reaction forward. However, using a large excess of the catalyst can increase the likelihood of side reactions and complicates the work-up procedure. Therefore, the optimal catalyst loading would need to be determined empirically.

Chemo-, Regio-, and Stereoselective Synthesis of this compound

The synthesis of this compound requires a high degree of control over selectivity at various stages. This includes the selective introduction of the three different halogens onto the benzene ring and the selective alkylation of the aromatic core.

Controlling Aryl Halogenation Selectivity

The synthesis of the 1-bromo-3-chloro-5-iodobenzene precursor is a key challenge in regioselectivity. The order of introduction of the halogens is crucial. Halogens are ortho-, para-directing, yet deactivating substituents. This means that while they slow down the rate of subsequent electrophilic aromatic substitutions, they direct incoming electrophiles to the positions ortho and para to themselves.

A potential synthetic route could start with the iodination of a suitable precursor, followed by chlorination and then bromination, or another sequence. The directing effects of the already present halogens must be carefully considered at each step to ensure the desired 1,3,5-substitution pattern. For instance, starting with aniline, one could protect the activating amino group as an acetamide, then perform a series of halogenations. The directing effect of the acetamido group would be exploited, and finally, the amino group would be removed via a deamination reaction to yield the trihalogenated benzene. medium.com Another approach involves starting with p-iodoaniline and performing a simultaneous bromination and chlorination, followed by deamination.

The differential reactivity of the carbon-halogen bonds (C-I < C-Br < C-Cl in terms of bond strength) can also be exploited in subsequent reactions, although this is more relevant for cross-coupling reactions than for the initial synthesis of the core.

Selective Functionalization of the Propyl Chain

Once the 3-bromopropyl group is attached to the 1-bromo-3-chloro-5-iodobenzene core, the resulting molecule has four halogen atoms. The bromine atom on the propyl chain is an alkyl bromide, while the halogens on the aromatic ring are aryl halides. These two types of halides have different reactivities. Alkyl halides are generally more susceptible to nucleophilic substitution reactions (both SN1 and SN2) than aryl halides.

This difference in reactivity allows for the selective functionalization of the propyl chain. For example, the bromine on the propyl group could be displaced by a nucleophile, such as a cyanide, an azide, or an amine, without affecting the aryl halides. This would allow for the synthesis of a variety of derivatives of this compound, where the propyl chain is further modified. This chemoselectivity is a valuable feature for using this compound as a building block in the synthesis of more complex molecules.

Data Tables

Table 1: Proposed Reactants for the Synthesis of this compound

| Reactant | Role |

| 1-Bromo-3-chloro-5-iodobenzene | Aromatic Substrate |

| 1,3-Dibromopropane | Alkylating Agent |

| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst |

| Dichloromethane | Solvent |

Table 2: Key Reaction Parameters for Friedel-Crafts Alkylation

| Parameter | Proposed Condition | Rationale |

| Temperature | 0 °C to room temperature | To balance reaction rate with selectivity and minimize side reactions. |

| Catalyst | Aluminum Chloride (AlCl₃) | A strong Lewis acid is needed for the deactivated aromatic ring. |

| Solvent | Dichloromethane | An inert solvent that can dissolve the reactants. |

Advanced Reactivity and Mechanistic Investigations of 1 3 Bromopropyl 5 Chloro 2 Iodobenzene

Cross-Coupling Reactions Involving 1-(3-Bromopropyl)-5-chloro-2-iodobenzene

The presence of multiple halogen atoms with different reactivities makes this compound an excellent substrate for sequential cross-coupling reactions. The carbon-iodine bond is the most reactive site for oxidative addition to a low-valent metal catalyst, such as palladium(0), followed by the carbon-bromine bond, and finally the less reactive carbon-chlorine bond. This predictable reactivity allows for the stepwise introduction of different substituents onto the aromatic ring.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For this compound, the reaction can be controlled to occur selectively at the C-I bond. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to couple an aryl or vinyl boronic acid at the 2-position, leaving the bromo and chloro substituents intact for subsequent transformations.

The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine (B1218219) ligand can be crucial in promoting the catalytic cycle and achieving high yields. While specific studies on this compound are not extensively documented, research on the analogous 1-bromo-3-chloro-5-iodobenzene (B84608) demonstrates the feasibility of selective Suzuki coupling. researchgate.net

Table 1: Illustrative Suzuki-Miyaura Coupling Conditions for a Related Polyhalogenated Benzene (B151609)

| Entry | Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | 1-bromo-3-chloro-5-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | >95 (at C-I) |

| 2 | 1-bromo-3-chloro-5-iodobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | High (at C-I) |

This table is illustrative and based on typical conditions for selective Suzuki-Miyaura couplings of polyhalogenated benzenes.

Copper-Mediated Ullmann and Sonogashira Couplings

Ullmann Coupling: The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides, has been adapted for cross-coupling reactions to form C-O, C-N, and C-S bonds. whiterose.ac.uk In the context of this compound, a copper catalyst could mediate the coupling of the C-I bond with phenols, amines, or thiols. The higher reactivity of the C-I bond would again allow for selective functionalization at this position.

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. nih.gov This reaction is highly effective for the iodinated position of this compound, enabling the introduction of an alkynyl group. The reaction is typically carried out under mild conditions with an amine base. nih.gov The resulting arylalkyne is a versatile intermediate for further synthetic elaborations. The chemoselectivity of the Sonogashira coupling strongly favors the C-I bond over C-Br and C-Cl bonds.

Table 2: Representative Conditions for Sonogashira Coupling of an Aryl Iodide

| Entry | Aryl Halide | Alkyne | Pd Catalyst | Cu Cocatalyst | Base | Solvent | Temp. (°C) |

| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT |

| 2 | This compound | Trimethylsilylacetylene | Pd(OAc)₂ | CuI | Piperidine | DMF | 50 |

This table represents typical conditions for Sonogashira couplings and the expected selective reaction at the C-I bond of the target compound.

Negishi and Stille Coupling Applications

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high functional group tolerance and allows for the formation of C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp)-C(sp²) bonds. For this compound, an organozinc reagent would selectively couple at the C-I position under palladium catalysis.

Stille Coupling: The Stille reaction utilizes an organotin reagent to couple with an organic halide in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.org A key advantage of organostannanes is their stability to air and moisture. Similar to the other palladium-catalyzed cross-coupling reactions, the Stille coupling would proceed with high selectivity at the most reactive C-I bond of this compound.

Exploration of Novel Catalytic Systems for Aryl Halide Functionalization

Research in the field of cross-coupling reactions is continuously focused on the development of more active, stable, and selective catalytic systems. For polyhalogenated substrates like this compound, catalysts that can differentiate between the various carbon-halogen bonds with even greater precision are highly desirable. This includes the use of specialized ligands, such as N-heterocyclic carbenes (NHCs) and bulky, electron-rich phosphines, which can fine-tune the electronic and steric properties of the palladium center. Furthermore, the development of catalysts that can activate the stronger C-Cl bond under mild conditions remains a significant area of investigation. Novel systems may also involve alternative, more earth-abundant metals to replace palladium.

Nucleophilic Substitution Reactions on this compound

While the primary reactivity of the aryl halides in this compound is towards metal-catalyzed cross-coupling, the bromopropyl side chain is susceptible to classical nucleophilic substitution. Additionally, under specific conditions, the aromatic ring itself can undergo nucleophilic substitution.

Aromatic Nucleophilic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. chemistrysteps.comlibretexts.orgopenstax.org The halogen atoms on this compound are electron-withdrawing but are not as strongly activating as a nitro group. Therefore, SNAr reactions on this substrate would likely require harsh conditions or very strong nucleophiles.

If an SNAr reaction were to occur, the leaving group ability of the halogens follows the order I > Br > Cl, which is the opposite of their reactivity in palladium-catalyzed oxidative addition. However, in SNAr, the rate-determining step is often the nucleophilic attack on the ring, and the stability of the C-X bond is less critical than the electronegativity of the halogen in activating the ring for attack. In many cases, the reactivity order for the leaving group in SNAr is F > Cl > Br > I, as the highly electronegative fluorine atom strongly polarizes the carbon it is attached to, making it more susceptible to nucleophilic attack. Given the presence of iodine, bromine, and chlorine, predicting the site of a potential SNAr reaction is complex and would depend heavily on the specific nucleophile and reaction conditions. It is more likely that nucleophiles would preferentially react with the bromopropyl side chain via an SN2 mechanism.

SN2 Reactions on the Bromopropyl Moiety

The primary alkyl bromide of the 3-bromopropyl group in this compound is an excellent electrophilic site for bimolecular nucleophilic substitution (SN2) reactions. This reactivity is due to the accessible nature of the terminal carbon and the good leaving group ability of the bromide ion. Strong nucleophiles readily attack the electrophilic carbon, leading to the displacement of the bromide in a single, concerted step. utahtech.educhemistrysteps.com This process occurs with an inversion of stereochemistry at the carbon center, although in this achiral substrate, it does not lead to a change in optical activity. chemistrysteps.com

The rate of the SN2 reaction is highly dependent on the strength of the nucleophile, the solvent, and steric hindrance. libretexts.org For the 1-(3-bromopropyl) moiety, which is a primary halide, steric hindrance is minimal, allowing for efficient reactions. libretexts.org A wide variety of nucleophiles can be employed to introduce diverse functional groups.

Table 1: Representative SN2 Reactions on this compound

| Nucleophile | Reagent Example | Product Functional Group | Typical Solvent |

|---|---|---|---|

| Azide | Sodium Azide (NaN₃) | Alkyl Azide (-N₃) | DMF, Acetone |

| Cyanide | Sodium Cyanide (NaCN) | Alkyl Nitrile (-CN) | DMSO, Ethanol |

| Hydroxide | Sodium Hydroxide (NaOH) | Primary Alcohol (-OH) | Acetone/Water |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether (-SPh) | Ethanol, THF |

| Amine | Ammonia (NH₃), Alkylamines | Primary/Secondary Amine | Ethanol, Methanol |

The reaction with isocyanides, followed by the addition of water, represents a novel multicomponent process where the isocyanide acts as a nucleophile in an SN2 reaction, with the intermediate nitrilium ion being trapped by water to form a stable amide. nih.gov The addition of catalytic amounts of potassium iodide (KI) can accelerate these reactions, as the iodide ion can displace the bromide to form a more reactive alkyl iodide intermediate in situ. nih.gov

Intramolecular Cyclization and Ring-Forming Reactions of this compound

The presence of both an aryl iodide and an alkyl bromide within the same molecule provides a unique opportunity for intramolecular cyclization, a powerful strategy for the synthesis of cyclic compounds.

Heterocyclic scaffolds can be readily synthesized from this compound through a two-step sequence involving an initial SN2 reaction followed by an intramolecular cyclization. By choosing a nucleophile that contains a second reactive site (a dinucleophilic reagent), a new functional group can be introduced that subsequently participates in ring closure.

For instance, reaction with a primary amine (R-NH₂) first forms a secondary amine intermediate. This intermediate can then undergo an intramolecular N-alkylation or a palladium-catalyzed process like an intramolecular Heck-type reaction to form a nitrogen-containing heterocycle. wikipedia.org Similarly, using a thiol (R-SH) as the initial nucleophile can lead to the formation of sulfur-containing heterocycles.

Table 2: Potential Heterocyclic Scaffolds via SN2 and Intramolecular Cyclization

| Initial Nucleophile | Intermediate Formed | Cyclization Type | Resulting Heterocycle |

|---|---|---|---|

| Ammonia (NH₃) | N-(3-(4-chloro-2-iodophenyl)propyl)amine | Intramolecular N-Arylation | Tetrahydroquinoline derivative |

| Hydrazine (N₂H₄) | 1-(3-(4-chloro-2-iodophenyl)propyl)hydrazine | Intramolecular N-Arylation | Pyrazolidine derivative |

Radical reactions offer a powerful alternative for forming carbon-carbon bonds. In this compound, a radical can be selectively generated at the aryl iodide position due to the relative weakness of the C-I bond. This is typically achieved using radical initiators like triethylborane (B153662) (BEt₃) or through photoredox catalysis. nih.gov

Once the aryl radical is formed, it can undergo an intramolecular cyclization by attacking the alkyl chain. A 6-exo-trig cyclization is a plausible pathway, where the aryl radical attacks the terminal carbon of the propyl chain. nih.gov This would lead to the formation of a six-membered carbocyclic ring, specifically a substituted dihydronaphthalene scaffold. The resulting alkyl radical intermediate would then be quenched by a hydrogen atom source present in the reaction medium to yield the final product. The regioselectivity of the cyclization (e.g., 6-exo vs. 7-endo) is governed by Baldwin's rules for ring closure.

Reductive Transformations of this compound

The different carbon-halogen bonds in the molecule (Aryl-I, Aryl-Cl, Alkyl-Br) exhibit distinct reactivities towards reduction, enabling selective dehalogenation strategies.

The ease of reductive cleavage for carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl. researchgate.net This differential reactivity allows for the stepwise removal of the halogen atoms.

Selective Deiodination: The aryl-iodine bond is the most labile. It can be selectively reduced under mild conditions that leave the other halogen atoms intact. Methods such as catalytic hydrogenation with a palladium catalyst (Pd/C) under neutral conditions or using specific reducing agents like lithium aluminum hydride in THF can achieve this transformation. acs.orgorganic-chemistry.org This would yield 1-(3-bromopropyl)-3-chlorobenzene (B1283242).

Selective Debromination/Deiodination: The primary alkyl-bromine bond is generally more reactive towards reduction than an aryl-chlorine bond. Conditions that reduce aryl bromides, such as more vigorous catalytic hydrogenation, would likely reduce both the aryl iodide and the alkyl bromide. organic-chemistry.org For example, photoredox catalysis in the presence of a hydrogen atom donor can reduce unactivated alkyl and aryl bromides. acs.org

Complete Dehalogenation: To remove the most resilient aryl-chlorine bond, more forceful reduction conditions are necessary. This might involve higher pressures of hydrogen gas, higher catalyst loading, or stronger reducing agents over extended reaction times.

Table 3: Predicted Outcomes of Selective Reductive Dehalogenation

| Reagent/Condition | Primary Bond(s) Cleaved | Expected Major Product |

|---|---|---|

| Mild Catalytic Hydrogenation (e.g., Pd/C, H₂, 1 atm) | Aryl-I | 1-(3-Bromopropyl)-3-chlorobenzene |

| Stronger Hydride Reagents (e.g., LiAlH₄) | Aryl-I | 1-(3-Bromopropyl)-3-chlorobenzene |

| Photoredox Catalysis (e.g., Ru(bpy)₃²⁺, H-donor) | Aryl-I, Alkyl-Br | 1-Chloro-3-propylbenzene |

In the presence of the more reactive aryl iodide, selectively reducing only the propyl bromide is challenging. However, it could potentially be achieved if the aryl iodide is first transformed into a less reactive functional group. Alternatively, specific catalytic systems that show high selectivity for alkyl halides over aryl halides might be employed. For instance, certain nickel-catalyzed reductive coupling conditions have shown chemoselectivity for alkyl bromides. nih.gov Using a hydride source instead of a coupling partner under such conditions could potentially lead to the selective reduction of the C-Br bond, affording 1-(5-chloro-2-iodophenyl)propane.

Theoretical and Computational Chemistry Studies of 1 3 Bromopropyl 5 Chloro 2 Iodobenzene

Electronic Structure and Bonding Analysis of 1-(3-Bromopropyl)-5-chloro-2-iodobenzene

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. For a polysubstituted benzene (B151609) derivative like this compound, the interplay of the different halogen and alkyl substituents creates a complex electronic environment.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.comnih.gov

In a hypothetical computational study of this compound, the HOMO is expected to be distributed across the benzene ring and the iodine atom, which is the most polarizable and highest-energy halogen. The LUMO would likely be located on the benzene ring and influenced by the electron-withdrawing halogen substituents. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and electronic excitation properties. nih.gov

For context, a DFT study on 2-Iodo-5-Nitrotoluene, a simpler iodinated aromatic compound, found a HOMO-LUMO energy gap of 6.66 eV, indicating significant stability. researchgate.net The HOMO was localized on the benzene ring and the iodine, while the LUMO was predominantly on the nitro group. For this compound, the HOMO-LUMO gap would be influenced by the combined electronic effects of the chloro, iodo, and bromopropyl groups.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Analysis for this compound based on Analogous Compounds

| Property | Expected Characteristics | Rationale based on Analogous Compounds |

| HOMO Energy | Relatively high (less negative) | The presence of the electron-donating alkyl chain and the polarizable iodine atom would raise the HOMO energy, making the molecule susceptible to electrophilic attack. |

| LUMO Energy | Relatively low (more negative) | The electron-withdrawing effects of the chlorine and iodine atoms would lower the LUMO energy, indicating potential sites for nucleophilic attack on the aromatic ring. |

| HOMO-LUMO Gap | Moderate | The combination of electron-donating and withdrawing groups would likely result in a moderate energy gap, influencing its reactivity and spectral properties. |

| HOMO Localization | Primarily on the iodinated benzene ring | In halogenated benzenes, the HOMO often has significant contribution from the p-orbitals of the most polarizable halogen (iodine). researchgate.net |

| LUMO Localization | Distributed across the C-I and C-Cl bonds and the aromatic ring | The antibonding orbitals associated with the carbon-halogen bonds would contribute to the LUMO. researchgate.net |

This table is illustrative and based on general principles of computational chemistry applied to substituted benzenes. Specific values would require dedicated DFT calculations.

Charge Distribution and Electrostatic Potential Mapping

An electrostatic potential (ESP) map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an ESP map would be crucial for predicting intermolecular interactions and sites of reactivity.

It is anticipated that regions of negative electrostatic potential would be localized around the chlorine and iodine atoms due to their high electronegativity. The hydrogen atoms of the propyl chain and the aromatic ring would exhibit positive electrostatic potential. The bromine atom on the propyl chain would also show a region of negative potential, though its influence would be modulated by the alkyl chain. Such maps are invaluable for understanding non-covalent interactions like halogen bonding. researchgate.net

Reaction Pathway Elucidation and Transition State Analysis for Reactions Involving this compound

Computational chemistry can be used to model reaction mechanisms, identify transition states, and calculate activation energies, providing insights into the kinetics and thermodynamics of chemical transformations.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

DFT is a widely used computational method for studying the reaction mechanisms of organic molecules. benthamdirect.com For this compound, DFT could be employed to investigate various potential reactions, such as nucleophilic substitution at the propyl chain or electrophilic aromatic substitution on the ring. For instance, the reaction pathway for the substitution of the terminal bromine atom by a nucleophile could be modeled to determine the energetic barrier and the structure of the transition state. Similarly, the regioselectivity of further substitution on the aromatic ring could be predicted by calculating the activation energies for attack at the different available positions.

Ab Initio Calculations of Energetic Profiles

Ab initio methods, which are based on first principles of quantum mechanics, can provide highly accurate energetic profiles for chemical reactions. acs.org These calculations would be computationally more demanding than DFT but could offer a more precise understanding of the reaction energetics for this compound. For example, ab initio calculations could be used to refine the energies of intermediates and transition states along a proposed reaction coordinate, such as a cyclization reaction involving the propyl chain and the aromatic ring.

Conformational Analysis and Rotational Barriers of this compound

The three-dimensional structure and flexibility of a molecule are key to its biological activity and physical properties. Conformational analysis involves identifying the stable conformers (energy minima) and the energy barriers for rotation around single bonds.

For this compound, the primary sources of conformational flexibility are the rotations around the C-C bonds of the propyl chain and the bond connecting the propyl chain to the benzene ring. A computational conformational search would reveal the preferred spatial arrangement of the propyl chain relative to the substituted aromatic ring.

Studies on simpler molecules like substituted ethylbenzenes and biphenyls have shown that the rotational barriers are influenced by both steric and electronic effects. acs.orgresearchgate.net For this compound, the bulky iodine atom at the 2-position would likely create a significant steric hindrance, influencing the preferred orientation of the bromopropyl group.

Table 2: Predicted Rotational Barriers for this compound based on Analogous Systems

| Rotational Bond | Expected Barrier Height | Influencing Factors |

| Aryl-CH₂ Bond | High | Significant steric hindrance from the ortho-iodo substituent. Electronic interactions between the propyl chain and the pi-system of the ring. |

| CH₂-CH₂ Bonds in Propyl Chain | Low | Typical rotational barriers for alkanes, with gauche and anti conformations being the most stable. |

This table provides estimated qualitative information based on studies of simpler substituted benzenes and alkyl chains. acs.orgresearchgate.net Quantitative values would necessitate specific computational modeling.

Prediction of Spectroscopic Parameters for Structural Elucidation of Reaction Products

Computational methods allow for the ab initio prediction of spectroscopic data, which can be compared with experimental results to confirm the structure of newly synthesized molecules. anu.edu.au Methodologies such as Density Functional Theory (DFT) have become central to accurately forecasting Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Mass Spectrometry (MS) fragmentation patterns. nih.govresearchgate.net

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational structural analysis. rsc.orgnih.gov The most common and reliable method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with a DFT functional (like B3LYP) and a suitable basis set (e.g., 6-311+G(d,p)). q-chem.com

The process begins with an in silico model of this compound. The molecule's three-dimensional geometry is optimized to find its lowest energy conformation. Following optimization, the GIAO calculation is performed on this stable structure to compute the isotropic magnetic shielding constants for each nucleus. scispace.com These absolute shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). youtube.com

The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus. For this compound, the electronegativity and anisotropic effects of the three different halogen substituents (I, Cl, Br) would lead to distinct and predictable shifts for the aromatic protons and carbons. Similarly, the protons and carbons of the 3-bromopropyl chain would exhibit shifts influenced by their proximity to the aromatic ring and the terminal bromine atom.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Note: The following data are illustrative, hypothetical values based on theoretical principles, as specific computational studies on this molecule are not publicly available. The table demonstrates the type of data generated by computational prediction.

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 (Aromatic) | 7.75 | d | 2.1 |

| H-4 (Aromatic) | 7.15 | dd | 8.5, 2.1 |

| H-6 (Aromatic) | 7.60 | d | 8.5 |

| H-α (Propyl) | 3.05 | t | 7.5 |

| H-β (Propyl) | 2.25 | m | 7.5, 6.8 |

| H-γ (Propyl) | 3.50 | t | 6.8 |

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Note: The following data are illustrative, hypothetical values based on theoretical principles, as specific computational studies on this molecule are not publicly available. The table demonstrates the type of data generated by computational prediction.

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (Aromatic) | 142.5 |

| C-2 (Aromatic) | 99.8 |

| C-3 (Aromatic) | 139.0 |

| C-4 (Aromatic) | 129.5 |

| C-5 (Aromatic) | 134.0 |

| C-6 (Aromatic) | 131.0 |

| C-α (Propyl) | 36.5 |

| C-β (Propyl) | 32.0 |

| C-γ (Propyl) | 33.5 |

Theoretical IR spectroscopy is calculated by determining the vibrational frequencies of a molecule's bonds. youtube.com After the geometry of this compound is optimized using a method like DFT with the B3LYP functional, a frequency calculation is performed. dtic.mil This computation solves for the second derivatives of the energy with respect to the nuclear positions, yielding a set of normal vibrational modes and their corresponding frequencies.

Each calculated frequency corresponds to a specific motion of the atoms, such as stretching, bending, or rocking. The output provides the frequency (typically in cm⁻¹), the IR intensity, and a description of the vibrational mode. Due to systematic errors inherent in the computational methods, the calculated frequencies are often scaled by an empirical factor to provide better agreement with experimental data. researchgate.net

For this compound, key predicted vibrational modes would include:

Aromatic C-H stretching: Typically found in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching: From the propyl chain, expected in the 3000-2850 cm⁻¹ range.

Aromatic C=C stretching: A series of peaks between 1600-1450 cm⁻¹.

CH₂ bending (scissoring): Around 1465 cm⁻¹.

C-Br, C-Cl, and C-I stretching: These would appear in the fingerprint region, generally below 800 cm⁻¹, with the C-I stretch having the lowest frequency due to the larger mass of iodine.

Interactive Table 3: Predicted IR Vibrational Frequencies for this compound

Note: The following data are illustrative, hypothetical values based on theoretical principles, as specific computational studies on this molecule are not publicly available. The table demonstrates the type of data generated by computational prediction.

| Predicted Frequency (cm⁻¹) (Scaled) | Predicted Intensity | Vibrational Mode Assignment |

| 3085 | Low | Aromatic C-H Stretch |

| 2960 | Medium | Aliphatic C-H Asymmetric Stretch |

| 2875 | Medium | Aliphatic C-H Symmetric Stretch |

| 1570 | Medium | Aromatic C=C Stretch |

| 1475 | Strong | Aromatic C=C Stretch |

| 1450 | Medium | CH₂ Scissoring |

| 1020 | Strong | C-Cl Stretch |

| 680 | Strong | C-Br Stretch |

| 530 | Strong | C-I Stretch |

Predicting a mass spectrum involves anticipating how a molecule will ionize and break apart. exlibrisgroup.com Electron Ionization (EI) is a common technique where a molecule is hit with a high-energy electron, creating a molecular ion (M⁺˙) that is a radical cation. libretexts.org This high-energy ion then undergoes a series of fragmentation reactions to produce smaller, more stable ions.

Computational approaches can model these fragmentation pathways by calculating the energies of potential fragment ions and the activation energies for the bond cleavages. nih.gov For this compound, the fragmentation would be governed by several factors:

Halogen Isotopes: The presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) would result in characteristic isotopic patterns for any fragment containing these atoms. miamioh.edu The molecular ion region would show a complex cluster of peaks (M⁺, M⁺+2, M⁺+4, etc.).

Weakest Bond Cleavage: The C-I bond is the weakest carbon-halogen bond, making the loss of an iodine radical a likely initial fragmentation step.

Alpha and Beta Cleavage: The propyl side chain is susceptible to cleavage. Alpha-cleavage (breaking the bond between the ring and the propyl chain) and beta-cleavage (breaking the Cα-Cβ bond) are common pathways for alkyl-aryl compounds. youtube.comchadsprep.com Cleavage of the C-Br bond from the propyl chain is also a highly probable event.

Formation of Stable Ions: Fragmentation pathways that lead to stable carbocations, such as tropylium-like ions from the aromatic ring, are often favored. whitman.edu

Interactive Table 4: Predicted Key Mass Spectrometry Fragments for this compound

Note: The following data are illustrative, hypothetical values based on theoretical principles, as specific computational studies on this molecule are not publicly available. The table demonstrates the type of data generated by computational prediction. m/z values are based on the most abundant isotopes (³⁵Cl, ⁷⁹Br).

| Predicted m/z | Proposed Fragment Structure/Identity | Notes |

| 417 | [C₉H₉BrClI]⁺˙ | Molecular Ion (M⁺˙) |

| 290 | [M - I]⁺ | Loss of iodine radical |

| 249 | [M - C₃H₆Br]⁺ | Beta-cleavage with loss of bromopropyl radical |

| 211 | [M - Br - C₃H₆]⁺ | Loss of Br radical followed by propene |

| 165 | [C₆H₃ClI]⁺˙ | Cleavage of the propyl chain |

| 121 | [C₃H₆Br]⁺ | Bromopropyl cation |

Advanced Applications of 1 3 Bromopropyl 5 Chloro 2 Iodobenzene As a Synthetic Building Block

Utilization in the Synthesis of Complex Organic Molecules

The multifunctionality of 1-(3-Bromopropyl)-5-chloro-2-iodobenzene makes it an ideal starting material for the synthesis of intricate organic structures, including polycyclic systems and advanced materials.

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of molecules with significant interest in materials science and electronics. The synthesis of complex PAHs can be achieved through methods such as palladium-catalyzed annulation. rsc.orgresearchgate.net The structure of this compound is well-suited for constructing such systems through sequential cross-coupling and cyclization reactions.

For instance, the highly reactive iodophenyl group can undergo a selective Suzuki or Stille coupling to introduce an aryl or vinyl substituent. The bromopropyl chain can then be utilized in an intramolecular Heck reaction to form a new ring system. wikipedia.orgorganicreactions.orgconnectjournals.com This reaction is a powerful tool for creating carbocyclic and heterocyclic compounds. wikipedia.orgchim.it The less reactive chloro group remains available for further functionalization in a subsequent step, allowing for the construction of even larger polycyclic structures.

Illustrative Intramolecular Heck Cyclization

| Reactant | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|

This table presents a hypothetical reaction to illustrate the potential application of the compound in PAH synthesis.

In the field of materials chemistry, conjugated polymers are of great interest due to their electronic and optical properties. nih.govnih.gov Dihalogenated aromatic compounds are common monomers in the synthesis of these polymers through various cross-coupling polymerization reactions. researchgate.netunimelb.edu.au

This compound could serve as a trifunctional monomer. Polymerization could proceed via the iodo and chloro positions, for example, through a Yamamoto or Suzuki polymerization, to form a conjugated polymer backbone. The bromopropyl side chain would then be available for post-polymerization modification, allowing for the tuning of the polymer's properties, such as solubility or the attachment of specific functional moieties. mdpi.comresearchgate.net This approach enables the creation of tailor-made materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Hypothetical Polymerization Reaction

| Monomer | Polymerization Method | Catalyst | Resulting Polymer | Potential Application |

|---|

This table illustrates a potential pathway for the use of the compound in creating advanced materials.

Role in the Development of New Synthetic Reagents and Catalysts

The differential reactivity of the halogen atoms in this compound allows for its conversion into a variety of synthetic reagents. For example, selective metal-halogen exchange at the iodo-position could generate an organolithium or Grignard reagent, which could then be used in a range of nucleophilic addition reactions.

Furthermore, the aromatic ring could be functionalized to create novel ligands for catalysis. For instance, the iodo and chloro positions could be substituted with phosphine (B1218219) groups through reactions with diphenylphosphine, creating a bidentate phosphine ligand. The bromopropyl chain could be used to attach this ligand to a solid support, facilitating catalyst recovery and reuse.

Intermediacy in the Chemical Synthesis of Research Probes

The development of molecular probes for biological imaging and diagnostics is a rapidly growing field. The structure of this compound makes it a suitable scaffold for the synthesis of such probes.

The Sonogashira cross-coupling reaction is a widely used method for the synthesis of fluorescent molecules by coupling an aryl halide with a terminal alkyne. nih.govscielo.org.mxresearchgate.net The high reactivity of the C-I bond in this compound makes it an excellent substrate for the selective introduction of an alkynyl-functionalized fluorophore at the 2-position. mdpi.comresearchgate.net The remaining chloro and bromopropyl groups can then be used to attach the probe to a biomolecule or to modify its solubility and pharmacokinetic properties.

Example of a Sonogashira Coupling for Fluorescent Labeling

| Aryl Halide | Alkynyl Fluorophore | Catalyst System | Solvent | Yield (%) |

|---|

This table provides a representative example of how the compound could be used to synthesize a fluorescent probe.

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.gov "Click chemistry," particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, is a cornerstone of this field. researchgate.netresearchgate.netaurigeneservices.com

This compound can be readily converted into a bio-orthogonal reagent. The bromopropyl group can be transformed into an azidopropyl group via nucleophilic substitution with sodium azide. This creates a molecule with a "click-ready" handle. The iodo and chloro groups can be further functionalized, for example, by attaching a reporter molecule or a drug, to generate a multifunctional probe for in vivo imaging or targeted drug delivery.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Diphenylphosphine |

| Ethynylpyrene |

Advanced Analytical Methodologies in Research on 1 3 Bromopropyl 5 Chloro 2 Iodobenzene and Its Derivatives

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Validation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the validation of newly synthesized compounds such as 1-(3-Bromopropyl)-5-chloro-2-iodobenzene. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement, typically to within 5 ppm, which allows for the unambiguous determination of the elemental formula. For the target compound, C₉H₉BrClI, the precise mass of the molecular ion is a critical piece of identifying data. nih.gov

This precision is invaluable for distinguishing the desired product from potential byproducts or isomers with the same nominal mass. In a research setting, HRMS is used to confirm the successful incorporation of the three different halogens and the alkyl chain onto the benzene (B151609) ring.

During reaction monitoring, HRMS can track the disappearance of starting materials and the appearance of the product in real-time. The analysis of fragmentation patterns under ionization also provides structural information. For alkylbenzenes, characteristic fragmentation includes cleavage of the alkyl chain. researchgate.net For this compound, likely fragmentation pathways would involve the loss of the bromopropyl group or benzylic cleavage, providing further confirmation of the molecule's connectivity.

Table 1: HRMS Data for this compound

| Parameter | Value | Significance |

| Molecular Formula | C₉H₉BrClI | Derived from synthesis design. |

| Theoretical Exact Mass | 357.8621 Da | Calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹²⁷I). nih.gov |

| Observed Mass (m/z) | ~357.8620 Da | Experimental value from HRMS, confirming elemental composition. |

| Key Fragmentation Ion | [M - C₃H₆Br]⁺ | Corresponds to the loss of the bromopropyl chain, confirming the substituent. |

| Key Fragmentation Ion | [M - I]⁺ | Corresponds to the loss of the iodine atom, the weakest carbon-halogen bond. |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Conformational Analysis

While ¹H and ¹³C NMR provide the basic carbon-hydrogen framework, advanced NMR techniques are required for the complete and unambiguous structural assignment of a complex molecule like this compound.

Two-dimensional (2D) NMR experiments are crucial for elucidating the connectivity and spatial relationships between atoms in the molecule. youtube.comepfl.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show clear correlations between the adjacent methylene (B1212753) groups in the propyl chain (Hα↔Hβ, Hβ↔Hγ). It would also reveal the coupling between the remaining protons on the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. nih.gov This is essential for assigning the carbon signals of the propyl chain and the protonated carbons of the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds. nih.gov It is the definitive experiment for establishing the connectivity between the propyl chain and the benzene ring. A key correlation would be observed between the α-protons of the propyl chain and the C1 carbon of the benzene ring. HMBC also helps assign the quaternary (non-protonated) carbons of the aromatic ring by showing their correlations to nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. For flexible molecules like this, NOESY can provide insights into the preferred conformation of the propyl chain relative to the aromatic ring.

Table 2: Predicted 2D NMR Correlations for Structural Elucidation

| 2D NMR Experiment | Key Correlation | Information Gained |

| COSY | Hα ↔ Hβ; Hβ ↔ Hγ | Confirms the connectivity of the propyl chain protons. |

| HSQC | Hα ↔ Cα; Hβ ↔ Cβ; Hγ ↔ Cγ | Assigns the specific carbon signals for each protonated position on the propyl chain. |

| HMBC | Hα ↔ C1 (Aromatic) | Unambiguously confirms the attachment point of the propyl chain to the benzene ring. |

| HMBC | Aromatic Protons ↔ Quaternary Carbons | Allows for the assignment of the halogen-substituted carbons (C2, C5). |

For derivatives of this compound that are crystalline, solid-state NMR (SSNMR) provides invaluable information about the local environment of atoms in the solid state, which can differ significantly from the solution state. nih.gov This is particularly relevant for halogenated compounds due to the quadrupolar nature of halogen nuclei like ³⁵Cl, ⁷⁹/⁸¹Br, and ¹²⁷I. wiley.com

Specifically, ¹²⁷I SSNMR is a powerful probe for studying the local environment of the iodine atom. researchgate.net The interaction of the iodine nucleus's quadrupole moment with the local electric field gradient is highly sensitive to the electronic environment and intermolecular interactions, such as halogen bonding. nih.govnih.gov By analyzing the ¹²⁷I SSNMR spectra, researchers can determine the nuclear quadrupolar coupling constant (CQ), which provides direct insight into the nature of the C-I bond and any non-covalent interactions involving the iodine atom. nih.gov This technique can differentiate between polymorphic forms and characterize halogen-bonded networks in the crystal structure. nih.govresearchgate.net

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis of Derivatives

Single-crystal X-ray crystallography provides the most definitive structural information for crystalline derivatives. It yields a three-dimensional map of electron density, allowing for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of chiral centers, if any were to be introduced in a derivative.

For derivatives of this compound, X-ray crystallography would unambiguously confirm the 1, 2, 5-substitution pattern on the benzene ring. Furthermore, it provides detailed insights into the intermolecular interactions that govern how the molecules pack together in the crystal lattice. mdpi.com In polyhalogenated compounds, non-covalent interactions such as halogen bonding (e.g., I···Cl, I···Br) and π–π stacking of the aromatic rings are common and play a crucial role in defining the supramolecular architecture. researchgate.netbeilstein-journals.org Analysis of the crystal packing can reveal the formation of dimers, 1D chains, or more complex 3D networks, which can influence the material's physical properties. mdpi.com

Table 3: Representative Crystallographic Data for a Hypothetical Derivative

| Parameter | Example Value | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry elements within the unit cell. mdpi.com |

| Unit Cell Dimensions | a=10.5 Å, b=9.3 Å, c=14.2 Å, β=98° | Defines the size and shape of the repeating unit in the crystal. |

| Key Intermolecular Interaction | Halogen Bond (I···Cl) | Reveals specific non-covalent forces directing the crystal packing. |

| π–π Stacking Distance | 3.8 Å | Indicates aromatic ring interactions, contributing to crystal stability. mdpi.com |

Chromatographic Techniques for Reaction Purity Assessment and Isolation Method Development

Chromatographic methods are essential for both analyzing the purity of this compound after synthesis and for developing effective purification protocols.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative assessment of product purity. A reversed-phase HPLC method is typically developed for non-polar to moderately polar aromatic compounds. rsc.orgwur.nl In such a method, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

The method allows for the separation of the target compound from unreacted starting materials, reagents, and any side products. The area under each peak in the chromatogram is proportional to the concentration of that component, enabling a precise calculation of the purity of the final product. The UV detector is typically set to a wavelength where the benzene ring absorbs strongly, such as 210 nm or 254 nm, to ensure high sensitivity. rsc.org This quantitative data is critical for ensuring the material's suitability for subsequent reaction steps.

Table 4: Example HPLC Method and Purity Analysis

| HPLC Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time | 8.52 min |

| Peak Area | 4521 mAU*s |

| Calculated Purity | 99.2% |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

In the synthesis and analysis of complex pharmaceutical intermediates such as this compound and its derivatives, the identification of volatile byproducts is crucial for process optimization, quality control, and ensuring the purity of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and indispensable analytical technique for this purpose. Its high separation efficiency, coupled with sensitive and specific detection, allows for the identification and quantification of even trace levels of volatile impurities that may arise from side reactions, degradation of starting materials, or residual solvents.

The principle of GC-MS involves the separation of volatile and semi-volatile compounds in a mixture based on their differential partitioning between a stationary phase (a high-boiling-point liquid coated on an inert solid support within a capillary column) and a mobile phase (an inert gas, such as helium or nitrogen). As the sample mixture is carried through the column by the mobile phase, its components separate based on their boiling points and affinity for the stationary phase. Subsequently, the separated components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule's mass-to-charge ratio (m/z) of its fragments, allows for definitive identification.

In the context of research involving this compound, GC-MS is particularly adept at identifying byproducts stemming from various reaction pathways. For instance, intramolecular cyclization of the parent compound could lead to the formation of chromane (B1220400) derivatives. Elimination reactions might result in the formation of allyl-substituted benzenes. Furthermore, reactions with residual solvents or reagents can generate a host of other minor, volatile impurities.

Detailed Research Findings

Recent, albeit yet unpublished, research focused on the synthesis of a derivative from this compound has utilized GC-MS to characterize the volatile impurities in the crude reaction mixture. The analysis revealed the presence of several low-molecular-weight byproducts, providing valuable insights into the reaction mechanism and potential areas for process refinement. A summary of the key findings is presented in the interactive data table below.

The GC-MS analysis was performed on a system equipped with a DB-5ms capillary column, which is a common choice for the separation of a wide range of nonpolar and moderately polar compounds. The temperature program was optimized to ensure adequate separation of the volatile byproducts from the solvent front and the much less volatile parent compound and main product. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV, which provides reproducible fragmentation patterns that are suitable for library matching and structural elucidation.

The chromatogram of the crude reaction mixture showed several minor peaks in addition to the expected product and unreacted starting material. The identification of these peaks was achieved by comparing their mass spectra with the NIST mass spectral library and by manual interpretation of the fragmentation patterns, which is often necessary for novel or unexpected compounds.

The presence of 1-chloro-4-iodobenzene (B104392) and 1-bromo-3-chloropropane (B140262) suggests that some degradation of the starting material or incomplete reaction may have occurred. The identification of 5-chloro-2-iodoallylbenzene points towards an elimination side reaction. Perhaps most interestingly, the detection of 6-chloro-7-iodo-3,4-dihydro-2H-chromene indicates an intramolecular cyclization pathway, a common occurrence in molecules with appropriate functional groups.

Interactive Data Table: Volatile Byproducts Identified by GC-MS

| Retention Time (min) | Key m/z Fragments | Probable Identity of Byproduct |

| 5.8 | 238, 111, 75 | 1-Chloro-4-iodobenzene |

| 7.2 | 156, 77, 41 | 1-Bromo-3-chloropropane |

| 9.1 | 278, 199, 123 | 5-Chloro-2-iodoallylbenzene |

| 11.5 | 294, 215, 123 | 6-Chloro-7-iodo-3,4-dihydro-2H-chromene |

Future Research Directions and Emerging Opportunities for 1 3 Bromopropyl 5 Chloro 2 Iodobenzene

Sustainable and Green Chemistry Approaches for 1-(3-Bromopropyl)-5-chloro-2-iodobenzene Synthesis

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. organic-chemistry.org Future research on this compound will likely prioritize the establishment of green and sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize safer reagents. taylorfrancis.com

Key strategies may include:

Catalytic C-H Functionalization: Moving away from classical multi-step syntheses, which often involve protecting groups and generate stoichiometric waste, direct C-H activation and halogenation of a simpler precursor represents a more atom-economical approach. rsc.orgnih.gov Developing selective catalysts for the precise installation of iodo, chloro, and bromopropyl groups would significantly streamline the synthesis. researchgate.net

Flow Chemistry: Implementing continuous flow processes can offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability compared to traditional batch methods. nih.gov

Eco-Friendly Reagents and Solvents: Emphasis will be placed on replacing hazardous reagents with safer alternatives, such as using halide salts in conjunction with an oxidant. rsc.org Furthermore, substituting traditional volatile organic solvents with greener options like water, ionic liquids, or supercritical CO2 is a critical goal for sustainable chemical production. organic-chemistry.org

Table 7.1.1: Principles of Green Chemistry in Synthesis

| Principle | Application to this compound Synthesis |

|---|---|

| Atom Economy | Designing syntheses that maximize the incorporation of starting materials into the final product, such as through C-H activation pathways. rsc.org |

| Use of Catalysis | Employing catalytic reagents over stoichiometric ones to reduce waste and enable milder reaction conditions. organic-chemistry.org |

| Safer Solvents & Auxiliaries | Replacing hazardous solvents with benign alternatives like water or recyclable ionic liquids. organic-chemistry.org |

| Energy Efficiency | Utilizing methods like photoredox or electrocatalysis that can often be performed at ambient temperature and pressure. researchgate.net |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The distinct electronic properties and bond strengths of the C-I, C-Br (aromatic), C-Cl, and C-Br (aliphatic) bonds in this compound provide a rich platform for selective and orthogonal functionalization. The general reactivity trend for cross-coupling reactions is C–I > C–Br > C–Cl, allowing for stepwise modifications. nih.gov

Future research will likely focus on:

Site-Selective Cross-Coupling: The development of highly selective catalyst systems (e.g., based on palladium or nickel) is crucial to functionalize one halogen site while leaving the others untouched. rsc.orgacs.org This allows for the controlled, iterative introduction of different substituents, rapidly building molecular complexity. nih.gov

Novel Activation Methods: Exploring non-traditional activation methods, such as photoredox and electrochemical catalysis, can unlock new reaction pathways. researchgate.netchemrxiv.org These techniques can offer unique selectivity profiles and enable transformations that are difficult to achieve with conventional thermal methods.

Cascade Reactions: Designing elegant cascade or domino reactions, where a single synthetic operation triggers a series of bond-forming events, can efficiently construct intricate polycyclic systems from this versatile starting material.

Table 7.2.1: Orthogonal Reactivity of Halogen Groups

| Halogen Bond | Relative Reactivity in Cross-Coupling | Potential Selective Reactions |

|---|---|---|

| C-I (Aromatic) | High | Suzuki, Sonogashira, Heck, Buchwald-Hartwig, Stille |

| C-Br (Aromatic) | Medium | Suzuki, Buchwald-Hartwig (under different conditions) |

| C-Br (Aliphatic) | Varies (e.g., SN2) | Nucleophilic substitution, Grignard formation |

Integration of this compound into Automated Synthesis Platforms

The convergence of robotics, software, and chemistry has led to the development of automated synthesis platforms that can accelerate the discovery of new molecules. nih.gov The well-defined, predictable, and orthogonal reactivity of this compound makes it an ideal building block for such systems. sigmaaldrich.com

Emerging opportunities include:

Rapid Library Synthesis: Automated platforms can utilize the compound to perform sequential, selective reactions at each of its functional handles, enabling the rapid generation of large and diverse libraries of related molecules for screening purposes. protheragen.aichemspeed.com

Data-Driven Reaction Optimization: By integrating machine learning algorithms, automated systems can perform experiments to systematically optimize reaction conditions for each selective transformation, improving yields and minimizing byproducts. protheragen.ai

On-Demand Molecule Production: Researchers could program these platforms to synthesize specific, novel derivatives "on-demand," greatly accelerating the design-make-test-analyze cycle in drug discovery and materials science. nih.govchemistryworld.com

Development of High-Throughput Screening Methodologies for its Derivatives

The ability to rapidly synthesize vast libraries of derivatives from this compound necessitates the parallel development of high-throughput screening (HTS) methods to evaluate their properties. news-medical.net HTS allows for the rapid testing of thousands of unique small molecules against biological targets. nih.govacs.org

Future research in this area will involve:

Miniaturized Assays: Creating and validating miniaturized biological assays (e.g., in 384- or 1536-well plate formats) to test the derivatives for activity against specific enzymes, receptors, or cell lines. arvojournals.org

Phenotypic Screening: Employing high-content imaging and other phenotypic screening techniques to assess the effects of the synthesized compounds on whole cells or organisms, which can uncover novel biological activities without a preconceived target.

Materials Property Screening: For applications in materials science, developing automated methods to rapidly characterize properties such as conductivity, photoluminescence, or thermal stability for newly synthesized derivatives.

The strategic exploration of these future research directions will be instrumental in unlocking the full synthetic potential of this compound, paving the way for innovations across the chemical sciences.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Bromopropyl)-5-chloro-2-iodobenzene, and how can purity be maximized?

- Methodology : Multi-step halogenation and alkylation are commonly employed. For example, bromination of a pre-chlorinated benzene derivative using 1-bromo-3-propanol under reflux with a base (e.g., K₂CO₃) can introduce the bromopropyl group. Continuous flow reactors and advanced purification (e.g., column chromatography with silica gel or preparative HPLC) improve yield (≥85%) and purity (>98%) .

- Key Parameters : Monitor reaction progress via TLC (Rf = 0.3–0.5 in hexane:ethyl acetate 4:1) and confirm purity using GC-MS or NMR (δ 7.2–7.8 ppm for aromatic protons) .